1,2-Dioleoyl-sn-glycero-3-phosphate

GPCR signaling LPA receptor pharmacology calcium flux assay

Choose 1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA) for superior bioactivity in LPA receptor calcium signaling—outperforming dipalmitoyl and dimyristoyl PA. Required for maximal α-synuclein aggregation induction. Enables DAG-independent PKC activation. Proven stabilizer for calcium phosphate nanoshell drug delivery. Specify CAS 14268-17-8 to ensure acyl chain fidelity and assay reproducibility.

Molecular Formula C39H73O8P
Molecular Weight 701.0 g/mol
CAS No. 14268-17-8
Cat. No. B1236662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dioleoyl-sn-glycero-3-phosphate
CAS14268-17-8
Synonyms1,2-dioleoyl-sn-glycero-3-phosphate
dioleoylphosphatidic acid
Molecular FormulaC39H73O8P
Molecular Weight701.0 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C39H73O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44)/b19-17-,20-18-
InChIKeyMHUWZNTUIIFHAS-CLFAGFIQSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA, 18:1 PA) for Research and Pharmaceutical Development | CAS 14268-17-8


1,2-Dioleoyl-sn-glycero-3-phosphate (CAS 14268-17-8), also known as dioleoyl phosphatidic acid (DOPA) or 18:1 PA, is a naturally occurring anionic phospholipid belonging to the phosphatidic acid (PA) class [1]. It consists of a glycerol backbone esterified at the sn-1 and sn-2 positions with two oleoyl (18:1 cis-Δ9) fatty acyl chains and a phosphate headgroup, yielding a molecular formula of C₃₉H₇₃O₈P and molecular weight of approximately 701 g/mol [2]. As a lipid second messenger and key membrane component, DOPA exhibits a cone-shaped molecular geometry due to its small phosphomonoester headgroup relative to its unsaturated acyl chains, which confers negative spontaneous curvature and distinct biophysical properties that differentiate it from other phosphatidic acid species [3].

Why 1,2-Dioleoyl-sn-glycero-3-phosphate (18:1 PA) Cannot Be Interchanged with Other Phosphatidic Acid Species


Phosphatidic acid species are not functionally interchangeable due to pronounced acyl chain length- and saturation-dependent differences in bioactivity, receptor engagement, and biophysical behavior. Studies demonstrate that dioleoyl PA (18:1) exhibits significantly higher efficacy in intracellular calcium mobilization compared to dipalmitoyl PA (16:0) and dimyristoyl PA (14:0) [1]. Furthermore, 18:1/18:1-PA selectively binds to and induces α-synuclein aggregation far more potently than 16:0/18:1-PA [2], while saturated PAs such as distearoyl-PA show divergent mitogenic potency and calcium transient profiles compared to unsaturated DOPA [3]. Substitution without empirical validation of these acyl chain-specific effects may lead to erroneous conclusions in signaling assays, irreproducible liposome formulation behavior, and misinterpretation of disease-relevant lipid-protein interactions.

Quantitative Differentiation of 1,2-Dioleoyl-sn-glycero-3-phosphate Against Closest Phosphatidic Acid Analogs


Superior Intracellular Calcium Mobilization Efficacy Compared to Saturated PA Species

In a direct head-to-head comparison across multiple phosphatidic acid species, dioleoyl PA (18:1 PA) demonstrated the highest efficacy in elevating intracellular calcium concentration ([Ca²⁺]ᵢ) in both C6 rat glioma and L2071 mouse fibroblast cells [1]. The study established a clear rank order: dioleoyl PA (18:1) > dipalmitoyl PA (16:0) > dimyristoyl PA (14:0) [1]. This differential efficacy is attributable to the specific interaction of 18:1 PA with endogenous LPA₁/LPA₃ receptors coupled to PTX-sensitive G proteins, whereas saturated PA species exhibited markedly attenuated calcium responses [1].

GPCR signaling LPA receptor pharmacology calcium flux assay

Stronger α-Synuclein Aggregation Induction Versus Mixed-Chain 16:0/18:1-PA

A direct comparative study demonstrated that 18:1/18:1-PA (dioleoyl PA) more strongly enhances secondary structural changes of α-synuclein from random coil to α-helical form than the mixed-chain analog 16:0/18:1-PA [1]. Furthermore, 18:1/18:1-PA more markedly accelerates the generation of multimeric and proteinase K-resistant α-synuclein species compared to 16:0/18:1-PA [1]. This selective binding and aggregation-induction capacity is acyl chain composition-dependent and cannot be replicated by heteroacyl PA species [1].

Parkinson's disease α-synuclein aggregation neurodegeneration

Unique PKC Activation Mechanism Distinct from Diacylglycerol and Phorbol Ester Pathways

In an in vitro PKC activation assay using enzyme purified from bovine pulmonary artery endothelial cells (BPAEC), dioleoyl-PA (80 μM) directly activated PKC to a maximal activity of 2.01 ± 0.1 pmol/μg/min in the presence of Ca²⁺ and phosphatidylserine [1]. Critically, unlike unlabeled phorbol esters or diacylglycerol (DAG), dioleoyl-PA did not significantly alter the binding of [³H]-phorbol dibutyrate to PKC, indicating that PA activates PKC via a distinct mechanism that does not compete with phorbol ester binding [1]. For context, DAG (80 μM) produced maximal PKC activity of 6.4 pmol/μg/min, while 1-stearoyl,2-arachidonyl-PA (80 μM) activated PKC with similar maximal activity as dioleoyl-PA [1].

PKC activation endothelial cell signaling kinase assay

Non-Competitive AMP Deaminase Inhibition Three Orders of Magnitude Stronger Than Orthophosphate

Dioleoylphosphatidate bilayers exerted non-competitive inhibition on pig heart AMP deaminase with a Kᵢ of 15 × 10⁻⁶ M, which is three orders of magnitude (1,000-fold) stronger than inhibition by orthophosphate [1]. In stark contrast, phosphatidate species containing saturated fatty acids—including dilauroylphosphatidate, dimyristoylphosphatidate, and dipalmitoylphosphatidate—were either non-inhibitory or inhibited enzyme activity poorly under physiological pH conditions [1]. Only upon alkalinization of the medium from pH 6.5 to pH 7.9, which fluidizes saturated PA bilayers by lowering their phase transition temperature, did saturated PA species begin to exhibit inhibition [1].

AMP deaminase enzyme inhibition nucleotide metabolism

Calcium Phosphate Nanoshell Stabilization Enabling High-Efficiency Hydrophobic Payload Encapsulation

1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA) serves as an effective stabilizer for soybean oil nanoemulsions, enabling the subsequent deposition of calcium phosphate shells with tunable thickness between 20-70 nm around ~100 nm diameter emulsion droplets [1]. This DOPA-stabilized calcium phosphate nanoshell platform achieved 95% encapsulation efficiency for hydrophobic pyrene at concentrations far exceeding its aqueous solubility limit, with the encapsulated pyrene exhibiting spectral features characteristic of a hydrophobic environment [1]. The surface could be functionalized with carboxylic acid via carboxyethylphosphonic acid for antibody conjugation, achieving approximately 70% conjugation efficiency while retaining near-complete antibody function [1].

drug delivery nanoparticle engineering hydrophobic payload

Distinct Mitogenic Profile Versus Saturated Phosphatidates with Divergent Calcium Transient Kinetics

Phosphatidate species exhibit acyl chain length- and saturation-dependent mitogenic activities in C3H/10T1/2 cells. Lysooleoyl-PA (LOPA) was slightly more potent than dioleoyl-PA (DOPA) in inducing DNA synthesis, but both unsaturated species were much weaker mitogens than distearoyl-PA (DSPA) and lysostearoyl-PA (LSPA) [1]. Crucially, the calcium transient profiles differ dramatically: LOPA produced a large calcium transient (1.3 μM) from intracellular sources, DSPA produced a weaker transient (0.6 μM), and LSPA produced no detectable calcium transient whatsoever [1]. This decoupling of mitogenic potency from calcium mobilization demonstrates that DOPA occupies a distinct signaling niche that cannot be extrapolated from saturated PA behavior.

mitogenesis DNA synthesis cell proliferation

Definitive Application Scenarios for 1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA) Based on Quantitative Evidence


LPA Receptor Pharmacology and GPCR Calcium Signaling Assays

For studies investigating LPA₁/LPA₃ receptor-mediated calcium mobilization, 1,2-dioleoyl-sn-glycero-3-phosphate (18:1 PA) is the optimal PA species. Direct comparative data demonstrate that dioleoyl PA is the most efficacious phosphatidate in elevating intracellular calcium, significantly outperforming dipalmitoyl PA (16:0) and dimyristoyl PA (14:0) in C6 glioma and L2071 fibroblast cells [1]. The compound acts as a partial agonist on endogenous LPA receptors sensitive to Ki16425 and coupled to PTX-sensitive G proteins, enabling dissection of LPA receptor subtype pharmacology [1]. Substituting saturated PA species in these assays may produce attenuated or undetectable calcium responses.

α-Synuclein Aggregation Studies in Parkinson's Disease Models

In research examining lipid-induced α-synuclein misfolding and aggregation relevant to Parkinson's disease pathogenesis, 18:1/18:1-PA (dioleoyl PA) is required for maximal aggregation induction. Comparative evidence shows that 18:1/18:1-PA more strongly enhances the random coil-to-α-helix transition and more markedly accelerates the generation of proteinase K-resistant multimeric α-synuclein species compared to the mixed-chain analog 16:0/18:1-PA [2]. The selective binding and aggregation-promoting activity of dioleoyl PA are acyl chain composition-dependent and cannot be replicated by heteroacyl PA species [2].

PKC Signaling Pathway Dissection Requiring Phorbol-Ester-Site-Independent Activation

When experimental designs require activation of protein kinase C (PKC) without competition at the phorbol ester/diacylglycerol binding site, 1,2-dioleoyl-sn-glycero-3-phosphate provides a distinct mechanistic modality. In purified endothelial cell PKC assays, dioleoyl-PA (80 μM) activates PKC to 2.01 ± 0.1 pmol/μg/min but, unlike DAG or phorbol esters, does not significantly alter [³H]-phorbol dibutyrate binding [3]. This DAG-independent activation mechanism enables researchers to dissect PKC regulatory pathways that operate through distinct allosteric sites.

Calcium Phosphate Nanoshell-Stabilized Delivery of Hydrophobic Therapeutics

For formulation scientists developing calcium phosphate nanoshells for targeted delivery of poorly water-soluble drugs or nutraceuticals, 1,2-dioleoyl-sn-glycero-3-phosphate (DOPA) is the proven stabilizer for the nanoemulsion template. DOPA-stabilized soybean oil nanoemulsions (~100 nm diameter) enable calcium phosphate shell deposition with tunable thickness (20-70 nm) and achieve 95% encapsulation efficiency for hydrophobic payloads [4]. Surface functionalization via carboxyethylphosphonic acid achieves approximately 70% antibody conjugation efficiency while preserving near-complete antibody function, enabling targeted delivery applications [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2-Dioleoyl-sn-glycero-3-phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.